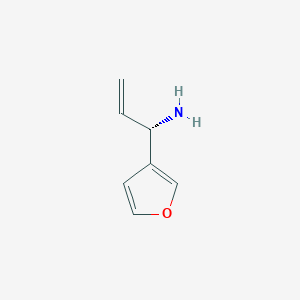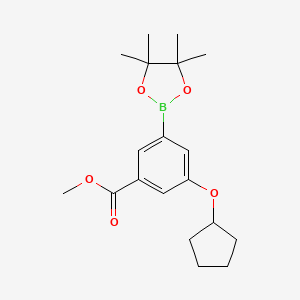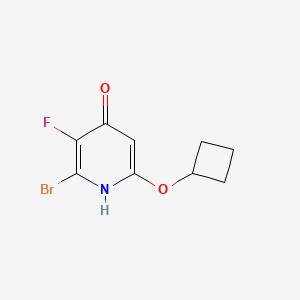
2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL is a chemical compound with the molecular formula C9H9BrFNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: The cyclobutoxy group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and cyclobutoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluoropyridine: Lacks the cyclobutoxy group, making it less complex.
6-Bromo-3-cyclopropyl-2-fluoropyridine: Contains a cyclopropyl group instead of a cyclobutoxy group.
2-Fluoro-3-bromopyridine: Similar structure but without the cyclobutoxy group.
Uniqueness
2-Bromo-6-cyclobutoxy-3-fluoropyridin-4-OL is unique due to the presence of the cyclobutoxy group, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-bromo-6-cyclobutyloxy-3-fluoro-1H-pyridin-4-one |
InChI |
InChI=1S/C9H9BrFNO2/c10-9-8(11)6(13)4-7(12-9)14-5-2-1-3-5/h4-5H,1-3H2,(H,12,13) |
InChI Key |
CXAIVHSGTFYYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=O)C(=C(N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


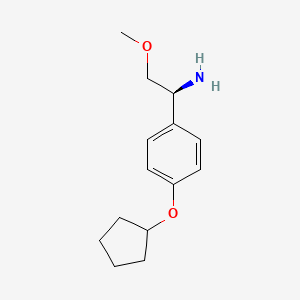
![(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)

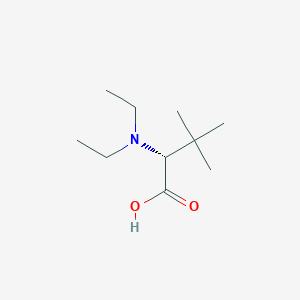
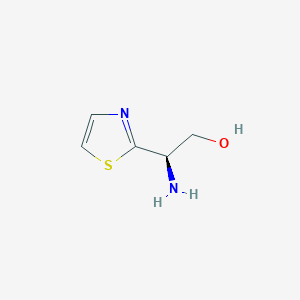
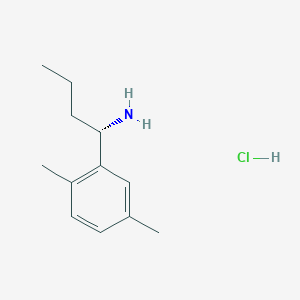
![(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055287.png)
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)
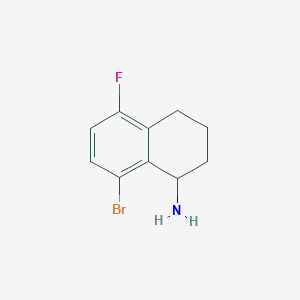
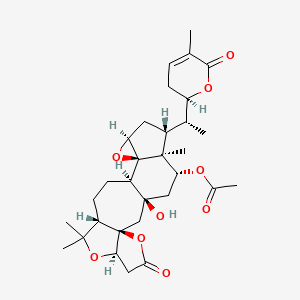
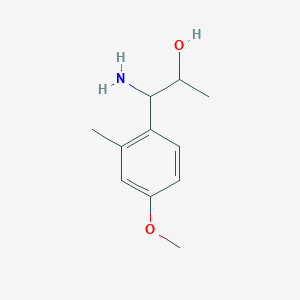
![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
